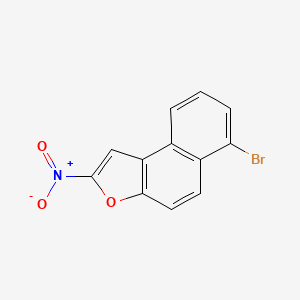

6-Bromo-2-nitronaphtho(2,1-b)furan

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

101931-45-7 |

|---|---|

Molecular Formula |

C12H6BrNO3 |

Molecular Weight |

292.08 g/mol |

IUPAC Name |

6-bromo-2-nitrobenzo[e][1]benzofuran |

InChI |

InChI=1S/C12H6BrNO3/c13-10-3-1-2-7-8(10)4-5-11-9(7)6-12(17-11)14(15)16/h1-6H |

InChI Key |

DSUKEUTVSCILGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C(=C1)Br |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 6 Bromo 2 Nitronaphtho 2,1 B Furan and Its Precursors

Retrosynthetic Analysis of the 6-Bromo-2-nitronaphtho[2,1-b]furan Core

A retrosynthetic analysis of 6-Bromo-2-nitronaphtho[2,1-b]furan suggests that the primary disconnections can be made at the furan (B31954) ring and the points of functionalization. The bromo and nitro groups can be envisioned as being introduced via electrophilic aromatic substitution on a pre-formed naphtho[2,1-b]furan (B1199300) core. This leads to the key intermediate, naphtho[2,1-b]furan.

Further disconnection of the naphtho[2,1-b]furan skeleton typically involves breaking the C-O and C-C bonds of the furan ring. A common and effective strategy involves a disconnection to a 2-naphthol derivative and a two-carbon synthon that will form the furan ring. researchgate.net For instance, this could involve precursors like 2-hydroxy-1-naphthaldehyde (B42665) or a related 1-substituted-2-naphthol, which can undergo cyclization with a suitable reagent.

Multi-Step Synthesis Strategies from Naphthalene (B1677914) and Furan Derivatives

The construction of the naphtho[2,1-b]furan ring system is the cornerstone of the synthesis. Various methods have been developed, starting from readily available naphthalene precursors.

Cyclization Reactions in Naphtho[2,1-b]furan Ring Formation

The formation of the furan ring fused to the naphthalene core can be achieved through several cyclization strategies. A prevalent method involves the reaction of a 2-naphthol derivative with an α-haloketone or a related species.

One established route is the reaction of 2-hydroxy-1-naphthaldehyde with chloroacetone (B47974) in the presence of a base like potassium carbonate. medcraveonline.com This reaction proceeds via initial O-alkylation followed by an intramolecular aldol-type condensation to form the furan ring, ultimately yielding 2-acetylnaphtho[2,1-b]furan. medcraveonline.com

Another versatile approach is the acid-catalyzed cyclization of a suitable precursor. For example, 2-(2-hydroxy-1-naphthyl)ethanols can be cyclized under acidic conditions to form dihydronaphtho[2,1-b]furans, which can then be aromatized. rsc.org Palladium-catalyzed processes have also emerged as powerful tools for the synthesis of fused furan systems. nih.govrsc.org

| Starting Material | Reagent(s) | Product | Reference |

| 2-Hydroxy-1-naphthaldehyde | Chloroacetone, K₂CO₃ | 2-Acetylnaphtho[2,1-b]furan | medcraveonline.com |

| 2-Naphthol | Glyoxal, KOH | 1,2-Dihydronaphtho[2,1-b]furan-1,2-diol | rsc.org |

| 2-Hydroxy-1-naphthaldehyde | Ethyl chloroacetate (B1199739), K₂CO₃ | Ethyl naphtho[2,1-b]furan-2-carboxylate | nih.gov |

Regioselective Functionalization of the Naphtho[2,1-b]furan System

Once the naphtho[2,1-b]furan core is synthesized, the next critical step is the regioselective introduction of the bromo and nitro substituents. The inherent reactivity of the naphthofuran ring system dictates the positions of electrophilic attack. The furan ring is generally more activated towards electrophilic substitution than the naphthalene portion. Within the furan ring, the 2-position (alpha to the oxygen) is typically the most reactive site. pearson.compearson.com

Introduction of Bromo and Nitro Substituents

The sequential introduction of bromine and a nitro group onto the naphtho[2,1-b]furan skeleton requires careful consideration of the reaction conditions and the directing effects of the substituents.

Electrophilic Bromination Methodologies

Electrophilic aromatic bromination is a standard method for introducing bromine atoms onto aromatic and heteroaromatic rings. mdpi.com For a system like naphtho[2,1-b]furan, the position of bromination will be influenced by the electron density of the different positions in the ring system.

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice of solvent and catalyst can significantly influence the regioselectivity of the reaction. Given the high reactivity of the furan moiety, bromination is expected to occur preferentially on this ring. However, to achieve bromination at the 6-position on the naphthalene ring, it would likely be necessary to first synthesize a precursor that already contains the bromine at the desired location, such as starting from a 6-bromo-2-naphthol derivative, or to block the more reactive positions on the furan ring.

| Brominating Agent | Typical Conditions | Notes |

| N-Bromosuccinimide (NBS) | Acetonitrile or CH₂Cl₂, often at 0 °C to room temperature | A mild and selective brominating agent. mdpi.com |

| Bromine (Br₂) | Dioxane, acetic acid, or other suitable solvents | A more reactive brominating agent. |

Nitration Techniques for Aromatic and Heteroaromatic Systems

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group. The standard nitrating mixture consists of concentrated nitric acid and sulfuric acid. youtube.com This generates the highly electrophilic nitronium ion (NO₂⁺).

For the synthesis of 6-Bromo-2-nitronaphtho[2,1-b]furan, the nitration would likely be performed on the 6-bromonaphtho[2,1-b]furan intermediate. The bromine atom is a deactivating but ortho-, para-directing group. However, the powerful activating effect of the fused furan ring would likely dominate, directing the incoming nitro group to the 2-position of the furan ring. The synthesis of related compounds like 7-methoxy-2-nitronaphtho[2,1-b]furan demonstrates that nitration at the 2-position is feasible. researchgate.net

A plausible synthetic route would therefore involve the initial synthesis of 6-bromonaphtho[2,1-b]furan, followed by a regioselective nitration step.

| Nitrating Agent | Typical Conditions | Notes |

| Conc. HNO₃ / Conc. H₂SO₄ | Cooled mixture (e.g., 0-4 °C) | Standard conditions for generating the nitronium ion. youtube.comresearchgate.net |

Catalytic Approaches and Modern Synthetic Transformations

The synthesis of the 6-Bromo-2-nitronaphtho[2,1-b]furan scaffold relies on two primary stages: the formation of the core 6-bromonaphtho[2,1-b]furan structure and the subsequent introduction of the nitro group at the 2-position. Both stages can employ a variety of catalytic and modern synthetic techniques.

A foundational precursor for this synthesis is 6-bromo-2-naphthol. Its preparation is well-established and typically involves the electrophilic bromination of 2-naphthol. Modern variations of this process may utilize safer and more selective brominating agents in the presence of a catalyst to improve yield and reduce byproducts guidechem.comchemicalbook.com.

Once the brominated naphthol is obtained, the construction of the furan ring, or annulation, is the critical step. Modern synthetic chemistry offers several powerful catalytic methods to achieve this transformation efficiently.

Palladium-Catalyzed Annulation: Palladium catalysts are at the forefront of modern organic synthesis for forming C-C and C-O bonds. One advanced strategy involves a palladium-catalyzed ortho-vinylation of a β-naphthol (such as 6-bromo-2-naphthol) with compounds like α-trifluoromethyl allyl carbonates. This is followed by an oxidative radical cyclization, which can be performed in a one-pot sequence to yield the naphtho[2,1-b]furan core rsc.orgrsc.org. This method is highly valued for its regioselectivity and the ability to construct complex molecules under relatively mild conditions. Another innovative palladium-catalyzed approach is reverse hydrogenolysis, where a catalyst like Pd/C facilitates the coupling of a 2-hydroxy-1,4-naphthoquinone with an olefin to generate the naphtho[2,3-b]furan-4,9-dione skeleton, releasing hydrogen gas as the only byproduct nih.govsemanticscholar.orgscispace.com. While this yields a different isomer, the underlying principle of catalytic C-O bond formation is a key modern transformation.

Traditional Cyclization followed by Nitration: A more conventional, yet effective, pathway involves starting with 2-hydroxy-1-naphthaldehyde. This precursor can be brominated at the 6-position, followed by a cyclization reaction with a reagent such as ethyl chloroacetate in the presence of a base like potassium carbonate to form the ethyl 6-bromonaphtho[2,1-b]furan-2-carboxylate intermediate medcraveonline.comnih.gov.

The final key transformation is the introduction of the nitro group at the 2-position. This is typically achieved through electrophilic nitration. The 6-bromonaphtho[2,1-b]furan intermediate would be treated with a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid, under carefully controlled temperature conditions researchgate.net. The directing effects of the existing bromo substituent and the fused furan ring influence the position of nitration. Achieving selectivity for the 2-position is a significant challenge that depends on precise control of reaction parameters.

Below is a table summarizing potential catalytic approaches for the furan ring formation:

Table 1: Catalytic Approaches for Naphtho[2,1-b]furan Synthesis| Catalytic Method | Catalyst System | Precursors | Key Features |

|---|---|---|---|

| Ortho-vinylation / Radical Cyclization | Pd(dba)₂ / Ligand, K₂S₂O₈ | 6-Bromo-2-naphthol, Allyl Carbonates | One-pot synthesis, high regioselectivity, mild conditions rsc.orgrsc.org. |

| Reverse Hydrogenolysis | Pd/C | Brominated 2-hydroxy-1,4-naphthoquinone, Olefins | Waste-free (H₂ is the only byproduct), heterogeneous catalyst nih.govsemanticscholar.org. |

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of 6-Bromo-2-nitronaphtho[2,1-b]furan from a laboratory setting to a preparative or industrial scale introduces a distinct set of challenges that must be addressed to ensure safety, efficiency, cost-effectiveness, and reproducibility nih.govnih.gov.

Reaction Safety and Thermal Management: The nitration step is of primary concern during scale-up. Electrophilic nitration using mixed acids (HNO₃/H₂SO₄) is a highly exothermic reaction that can lead to thermal runaway if not strictly controlled researchgate.net. On a large scale, this necessitates the use of specialized reactors with high-efficiency cooling systems, precise temperature monitoring, and controlled, slow addition of reagents. Similarly, large-scale bromination reactions require careful handling of corrosive and toxic bromine and management of the heat generated during the reaction.

Reagent and Catalyst Selection: On a laboratory scale, expensive reagents or complex catalysts may be acceptable. For preparative synthesis, cost becomes a major driver.

Catalyst Recovery: For palladium-catalyzed routes, the high cost of palladium makes catalyst recovery and recycling essential for economic viability. Using a heterogeneous catalyst like palladium on carbon (Pd/C) can simplify separation and recovery compared to homogeneous catalysts, which may require complex extraction or purification procedures nih.govsemanticscholar.org.

Reagent Stoichiometry: Optimizing the stoichiometry of reagents is crucial to minimize waste and cost. The use of large excesses of reagents, which might be common in lab-scale experiments to drive reactions to completion, is often not feasible on a larger scale.

Process Efficiency and Purification:

Work-up and Isolation: Laboratory purification methods like column chromatography are generally impractical and too costly for large volumes. The process must be designed to yield a product that can be isolated and purified by scalable techniques such as crystallization, distillation, or liquid-liquid extraction. Developing a robust crystallization process with an appropriate solvent system is often a critical part of process development.

Cycle Time: The duration of each step in the synthesis, including reaction time, work-up, and isolation, significantly impacts throughput. Optimizing reaction conditions to reduce cycle times without compromising yield or purity is a key goal in scaling up the process.

Environmental and Regulatory Compliance: Scaling up chemical production involves stringent environmental regulations. The choice of solvents, management of waste streams (e.g., spent acids from nitration), and the handling of toxic materials must all comply with regulatory standards. Developing greener synthetic routes, for example, by using less hazardous solvents or catalytic processes that minimize waste, is an increasingly important consideration nih.gov.

The following table outlines key challenges and potential solutions for scaling up the synthesis:

Table 2: Scale-Up Challenges and Mitigation Strategies| Challenge | Potential Mitigation Strategy |

|---|---|

| Thermal Runaway Risk (Nitration) | Use of specialized reactors with advanced cooling; continuous flow reactors for better heat control; careful control of reagent addition rate. |

| Handling of Hazardous Reagents | Implementation of closed systems; use of personal protective equipment (PPE); development of processes with safer alternative reagents (e.g., N-bromosuccinimide instead of Br₂). |

| Catalyst Cost and Recovery | Employing heterogeneous catalysts (e.g., Pd/C) for easy filtration; developing efficient catalyst recycling protocols. |

| Product Purification | Designing the synthesis to allow for purification by crystallization or distillation instead of chromatography; thorough solvent screening for optimal crystallization. |

| Waste Management | Neutralization and treatment of acidic waste streams; solvent recycling programs; developing atom-economical catalytic routes that minimize byproduct formation nih.gov. |

Chemical Reactivity and Transformations of 6 Bromo 2 Nitronaphtho 2,1 B Furan

Reactivity of the Furan (B31954) Moiety within the Naphtho[2,1-b]furan (B1199300) Framework

The furan ring, an electron-rich aromatic heterocycle, is typically a reactive component in various transformations. However, its reactivity within the naphtho[2,1-b]furan system is modulated by the presence of the strongly electron-withdrawing nitro group at the 2-position.

Cycloaddition Reactions (e.g., Diels-Alder Reactivity)

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for constructing six-membered rings. Furans can act as dienes in these reactions. researchgate.net However, the reactivity of the furan ring is highly dependent on its electronic nature. The presence of electron-withdrawing substituents on the furan ring generally decreases its reactivity in Diels-Alder reactions. researchgate.netrsc.org

In the case of 6-Bromo-2-nitronaphtho[2,1-b]furan, the nitro group at the 2-position significantly reduces the electron density of the furan moiety. This deactivating effect makes the furan ring a less effective diene. Consequently, it is expected to exhibit low reactivity in thermal Diels-Alder reactions with typical dienophiles. researchgate.netrsc.org Overcoming this reduced reactivity would likely require highly reactive dienophiles or high-pressure conditions. Computational studies on substituted furans have confirmed that strong electron-withdrawing groups diminish the system's reactivity in cycloadditions. researchgate.net

Table 1: Predicted Diels-Alder Reactivity

| Diene | Substituent Effect | Expected Reactivity |

|---|

Transformations Involving the Bromo Substituent

The bromine atom at the 6-position of the naphthofuran core serves as a versatile handle for introducing further molecular complexity, primarily through substitution and coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for replacing a leaving group on an aromatic ring with a nucleophile. A prerequisite for this reaction is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the reaction. nih.gov

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are highly effective methods for forming carbon-carbon and carbon-heteroatom bonds. Aryl bromides are excellent substrates for these transformations. The bromo substituent at the 6-position of 6-Bromo-2-nitronaphtho[2,1-b]furan is well-suited for such reactions. nih.govnih.gov

Common cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with boronic acids or their esters to form a new carbon-carbon bond. This is a robust method for introducing aryl or vinyl substituents. nih.govresearchgate.net

Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl groups, a valuable transformation for extending the carbon framework. nih.gov

Heck Coupling: Reaction with alkenes to form a substituted alkene at the 6-position.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines.

Studies on structurally related 2-bromobenzo[b]furans have demonstrated efficient palladium-catalyzed cross-coupling with various organometallic reagents, suggesting that the 6-bromo position in 6-Bromo-2-nitronaphtho[2,1-b]furan would be similarly reactive. nih.govrsc.org

Table 2: Potential Cross-Coupling Reactions of the Bromo Substituent

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 6-R-2-nitronaphtho[2,1-b]furan |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-(R-C≡C)-2-nitronaphtho[2,1-b]furan |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | 6-(alkenyl)-2-nitronaphtho[2,1-b]furan |

Reactions of the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be reduced to various other nitrogen-containing functionalities. numberanalytics.comscispace.com

Reduction Reactions and Formation of Amine Derivatives

The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation. wikipedia.org This reaction can be achieved using a variety of reducing agents, and the choice of reagent can sometimes allow for the isolation of intermediate oxidation states, such as nitroso or hydroxylamine (B1172632) compounds. numberanalytics.com

For the complete reduction of the nitro group in 6-Bromo-2-nitronaphtho[2,1-b]furan to the corresponding amine, 6-Bromo-2-aminonaphtho[2,1-b]furan, several methods are effective:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. wikipedia.org This method is generally clean and high-yielding.

Metal-Acid Systems: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). wikipedia.org

Transfer Hydrogenation: Using a source of hydrogen like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

The resulting 2-amino derivative is a valuable intermediate for the synthesis of a wide array of other compounds, including amides, diazonium salts, and various heterocyclic systems. jsynthchem.com

Table 3: Common Reagents for Nitro Group Reduction

| Reagent System | Product |

|---|---|

| H₂, Pd/C | 6-Bromo-2-aminonaphtho[2,1-b]furan |

| Sn, HCl | 6-Bromo-2-aminonaphtho[2,1-b]furan |

| Fe, HCl | 6-Bromo-2-aminonaphtho[2,1-b]furan |

| NaBH₄, Ni(PPh₃)₄ | 6-Bromo-2-aminonaphtho[2,1-b]furan jsynthchem.com |

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of a molecule's functional groups to access a wider range of derivatives. imperial.ac.uk For 6-bromo-2-nitronaphtho[2,1-b]furan, both the nitro and bromo groups serve as handles for extensive derivatization.

Interconversions of the Nitro Group: The most significant interconversion of the nitro group is its reduction to an amine (NH₂). This transformation fundamentally changes the group's electronic properties from strongly electron-withdrawing to electron-donating and introduces a nucleophilic center. This amino group can then be further modified, for example, through acylation or diazotization followed by substitution, to introduce a wide variety of other functionalities.

Interconversions of the Bromo Group: The bromine atom on the naphthofuran skeleton is a versatile functional group for derivatization. It can be replaced through various transition-metal-catalyzed cross-coupling reactions. For instance, brominated benzo[b]furans can undergo Negishi coupling with organozinc reagents in the presence of a palladium catalyst to form new carbon-carbon bonds. nih.gov This strategy allows for the introduction of alkyl, aryl, or other organic fragments at the 6-position. Nucleophilic aromatic substitution is another potential pathway to replace the bromo group, although this typically requires harsh conditions or highly activated substrates.

The stability of the bromo group during other reactions is also noteworthy. For example, the oxidation of a sulfide (B99878) to a sulfone on a related 7-bromo-2-methyl-naphtho[2,1-b]furan scaffold proceeds without affecting the bromine atom, highlighting its utility as a stable directing group or a site for later-stage functionalization. nih.govnih.gov

Derivatization Strategies Summary:

| Functional Group | Reagent/Reaction Type | New Functional Group | Reference |

| Nitro (-NO₂) | Reduction (e.g., Fe/HCl) | Amino (-NH₂) | nih.gov |

| Bromo (-Br) | Pd-catalyzed cross-coupling (e.g., Negishi) | Alkyl, Aryl, etc. | nih.gov |

| Bromo (-Br) | Nucleophilic Aromatic Substitution | Various Nucleophiles | nih.gov |

| Sulfide (-S-) on a bromo-naphthofuran | Oxidation (e.g., m-CPBA) | Sulfone (-SO₂-) | nih.govnih.gov |

Stereochemical Aspects of Reactions Involving the Compound

The parent compound, 6-bromo-2-nitronaphtho[2,1-b]furan, is an achiral molecule as it possesses a plane of symmetry. Therefore, discussions of stereochemistry become relevant when a reaction introduces a chiral center into the molecule or when the molecule is used in a chiral environment.

Currently, there is limited specific research in the surveyed literature concerning the stereochemical outcomes of reactions involving 6-bromo-2-nitronaphtho[2,1-b]furan. However, general principles of stereochemistry in organic synthesis can be applied.

Should a reaction on this scaffold lead to the formation of a new stereocenter, the product would be a racemic mixture of enantiomers unless a chiral reagent, catalyst, or auxiliary is employed. For example, if a reaction were to asymmetrically add a substituent to the furan ring or if a side chain introduced contained a chiral center, stereoisomers would be formed.

The field of asymmetric catalysis, such as the well-known Katsuki-Sharpless epoxidation, provides methodologies for controlling stereochemistry in the synthesis of complex molecules. imperial.ac.uk While not directly applied to 6-bromo-2-nitronaphtho[2,1-b]furan in the available literature, such strategies would be essential for any synthesis aiming to produce a single enantiomer of a chiral derivative. The synthesis and resolution of chiral building blocks, as demonstrated for other heterocyclic systems like tetrahydropyrans, often rely on enzymatic resolutions or the use of chiral starting materials to achieve enantiopurity. mdpi.com

Derivatives and Fused Heterocyclic Systems Derived from 6 Bromo 2 Nitronaphtho 2,1 B Furan

Synthesis of Pyrazole-Fused Naphthofurans

A prominent strategy for constructing pyrazole (B372694) rings onto the naphtho[2,1-b]furan (B1199300) framework involves the Vilsmeier-Haack reaction. analis.com.my This reaction typically begins with a 2-acetylnaphtho[2,1-b]furan derivative, which can be hypothetically derived from 6-bromo-2-nitronaphtho[2,1-b]furan through a series of functional group interconversions.

The synthesis commences with the condensation of a 2-acetylnaphtho[2,1-b]furan with phenylhydrazine (B124118) to yield the corresponding phenylhydrazone derivative, 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan. nih.govresearchgate.net Subsequent treatment of this hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) instigates an electrophilic cyclization to furnish the key intermediate: 3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.govresearchgate.netnih.govresearchgate.net This pyrazole-carbaldehyde is a versatile synthon, readily undergoing further reactions with various carbon and nitrogen nucleophiles to generate a wide array of more complex fused systems. nih.govresearchgate.net

For instance, condensation of the carbaldehyde with active methylene (B1212753) compounds like malononitrile, cyanoacetamide, or cyanothioacetamide, in the presence of a piperidine (B6355638) catalyst, yields the corresponding methylene derivatives. nih.gov These reactions highlight a reliable pathway from a simple substituted naphthofuran to elaborate pyrazole-containing molecular structures.

Table 1: Key Intermediates in Pyrazole Synthesis

| Compound Name | Precursor | Reagents |

| 2-(1-Phenylhydrazonoethyl)naphtho[2,1-b]furan | 2-Acetylnaphtho[2,1-b]furan | Phenylhydrazine |

| 3-(Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 2-(1-Phenylhydrazonoethyl)naphtho[2,1-b]furan | Phosphorus oxychloride, Dimethylformamide (Vilsmeier-Haack) |

| 2-((3-(Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile | Pyrazole-4-carbaldehyde intermediate | Malononitrile, Piperidine |

Formation of Thiazolidinone and Thiazole (B1198619) Derivatives

The naphtho[2,1-b]furan core is also instrumental in the synthesis of sulfur-containing heterocycles such as thiazolidinones and thiazoles, which are known for their broad spectrum of biological activities. researchgate.netfabad.org.tr

One established route starts from 2-acetylnaphtho[2,1-b]furan, which is first converted into 2-bromoacetylnaphtho[2,1-b]furan. This α-haloketone is a key intermediate. Reaction with thiourea (B124793) leads to the formation of 2-(2-aminothiozol-4-yl)naphtho[2,1-b]furan. The amino group on this thiazole derivative can then be reacted with various aromatic aldehydes to form Schiff bases. These Schiff bases, upon treatment with thioglycolic acid, cyclize to yield 2-[2-(2-aryl-4-thiazolidinone)thiazol-4-yl]naphtho[2,1-b]furans.

An alternative pathway leverages the pyrazole-carbaldehyde intermediate described previously. The hydrazone derivative of this aldehyde can be reacted with reagents such as ethyl bromoacetate (B1195939) or chloroacetone (B47974) in the presence of sodium acetate. researchgate.net This reaction directly affords thiazolidinone and methylthiazole derivatives fused to the pyrazole-naphthofuran system, demonstrating the modularity of this synthetic approach. researchgate.net

Table 2: Synthesis of Naphthofuran-Thiazole/Thiazolidinone Derivatives

| Product Class | Key Intermediate | Key Reagents |

| 2-(2-Aminothiozol-4-yl)naphtho[2,1-b]furan | 2-Bromoacetylnaphtho[2,1-b]furan | Thiourea |

| 2-[2-(2-Aryl-4-thiazolidinone)thiazol-4-yl]naphtho[2,1-b]furans | Schiff base of 2-(2-aminothiozol-4-yl)... | Thioglycolic acid |

| 2-[(3-Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene-hydrazono-thiazolidin-4-one | Hydrazone of pyrazole-carbaldehyde | Ethyl bromoacetate, Sodium acetate |

Construction of Oxadiazole and Triazole Systems

The synthesis of 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings linked to the naphtho[2,1-b]furan scaffold typically originates from the ethyl naphtho[2,1-b]furan-2-carboxylate. This ester, which can be derived from the title compound, is converted to the corresponding naphtho[2,1-b]furan-2-carbohydrazide (B1303883) by refluxing with hydrazine (B178648) hydrate. nih.govrroij.com This hydrazide is a critical branching point for the synthesis of both oxadiazoles (B1248032) and triazoles.

For the construction of 1,3,4-oxadiazoles, the carbohydrazide (B1668358) can be treated with various substituted aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride to yield 2,5-disubstituted-1,3,4-oxadiazole derivatives. nih.gov A particularly relevant study details the nitration of ethyl naphtho[2,1-b]furan-2-carboxylate to give an ethyl 3-nitronaphtho[2,1-b]furan-2-carboxylate, which is then converted to its hydrazide. researchgate.net This hydrazide is reacted with aldehydes to form Schiff bases, which undergo cyclization to produce 2-(3-nitronaphtho[2,1-b]furan-2-yl)-5-aryl substituted 2,3-dihydro-1,3,4-oxadiazole (B8461923) derivatives. researchgate.net This demonstrates the feasibility of incorporating a nitro group into the final oxadiazole structure.

To form triazole systems, the naphtho[2,1-b]furan-2-carbohydrazide is reacted with carbon disulfide in a basic medium (potassium hydroxide) to form a 5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione intermediate. rroij.com This intermediate, through a Mannich reaction followed by treatment with benzoic hydrazine, can be converted into N-(1-((dialkylamino)methyl)-3-(naphtho[2,1-b]furan-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)benzamide derivatives. rroij.com

Table 3: Synthesis of Naphthofuran-Oxadiazole/Triazole Derivatives

| Product Class | Key Intermediate | Key Reagents |

| 2,5-Disubstituted-1,3,4-oxadiazoles | Naphtho[2,1-b]furan-2-carbohydrazide | Aromatic acids, POCl₃ |

| 5-(Naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione | Naphtho[2,1-b]furan-2-carbohydrazide | CS₂, KOH |

| Substituted 1,2,4-Triazoles | 5-(Naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione | Formaldehyde, Dialkylamine, Benzoic hydrazine (multi-step) |

Design and Synthesis of Fused Diazepines and Triazepines

The synthesis of seven-membered heterocyclic rings like diazepines and triazepines fused to the naphtho[2,1-b]furan framework represents an advanced application of this scaffold. While specific literature starting from the 6-bromo-2-nitro derivative is scarce, related studies on bromo/nitro-substituted naphthofurans provide valuable insights into potential synthetic routes.

One documented approach involves using a 3-aminonaphtho[2,1-b]furan derivative as the starting point. Treatment of this amine with chloroacetyl chloride yields the corresponding chloroacetamide. This intermediate can then undergo cyclization in methanolic ammonia (B1221849) to produce a fused 1,4-diazepine-2-one ring system. An alternative method involves the reaction of the 3-aminonaphtho[2,1-b]furan with ethyl chloroformate, followed by further transformations to construct the diazepine (B8756704) ring. These methods highlight the utility of the amino-naphthofuran synthon in building larger heterocyclic structures.

General synthetic strategies for benzo-fused triazepines often involve the reaction of diamine precursors (like o-phenylenediamine) with reagents that can provide the remaining atoms for the seven-membered ring. nih.gov For instance, reacting a diamine with 2-methylene-malononitrile can lead to intermediates that, upon acid-catalyzed cyclization, yield benzo[b] researchgate.netnih.govdiazepine derivatives. nih.gov By analogy, a suitably functionalized diamino-bromo-nitronaphthofuran could potentially undergo similar cyclizations to form the desired naphtho-fused triazepine systems.

Table 4: General Strategies for Fused Diazepine/Triazepine Synthesis

| Product Class | General Precursor Type | Common Cyclization Strategy |

| Naphtho[2,1-b]furo[3,2-e]-1,4-diazepine-2-one | 3-Chloroacetamido-naphthofuran | Intramolecular cyclization with ammonia |

| Benzo[f] analis.com.mynih.govnih.govtriazepine derivatives | o-Phenylenediamine derivatives | Reaction with isothiocyanates or other multi-carbon units followed by cyclization |

Exploration of Other Novel Fused Heterocyclic Architectures

The versatility of intermediates derived from the naphtho[2,1-b]furan core extends to the synthesis of other heterocyclic systems, including pyrans, chromenes, and thiophenes.

The highly functionalized intermediate, 2-[(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene]-malononitrile, serves as an excellent Michael acceptor. Its reaction with active hydrogen compounds like ethyl acetoacetate (B1235776) or 4-hydroxycoumarin (B602359) in the presence of a base catalyst (triethylamine or piperidine) leads to the formation of highly substituted pyran and pyrano[2,3-c]chromene derivatives, respectively. researchgate.net These reactions create complex molecules containing three distinct and connected heterocyclic moieties (naphthofuran, pyrazole, and pyran/chromene).

Furthermore, condensation of 2-acetylnaphtho[2,1-b]furan with malononitrile, followed by a Gewald reaction with elemental sulfur, can produce a 2-(5-amino-4-cyano-3-thienyl)naphtho[2,1-b]furan. medcraveonline.com This reaction provides a direct route to fuse a thiophene (B33073) ring to the naphthofuran scaffold, opening avenues to another class of sulfur-containing heterocyclic compounds.

Table 5: Examples of Other Fused Heterocyclic Systems

| Product Class | Key Intermediate | Key Reagents |

| Fused Pyran Derivatives | Methylene-malononitrile derivative of pyrazole-carbaldehyde | Ethyl acetoacetate, Triethylamine |

| Fused Pyrano[2,3-c]chromene Derivatives | Methylene-malononitrile derivative of pyrazole-carbaldehyde | 4-Hydroxycoumarin, Piperidine |

| 2-(5-Amino-4-cyano-3-thienyl)naphtho[2,1-b]furan | 2-(2,2-Dicyano-1-methylvinyl)naphtho[2,1-b]furan | Elemental sulfur, Base (Gewald Reaction) |

Theoretical and Computational Chemistry Investigations of 6 Bromo 2 Nitronaphtho 2,1 B Furan

Electronic Structure and Aromaticity Analysis

The electronic structure of 6-Bromo-2-nitronaphtho[2,1-b]furan is fundamentally dictated by the interplay of the fused naphtho[2,1-b]furan (B1199300) core, the electron-withdrawing nitro group, and the halogen substituent. An analysis of the electronic structure would likely reveal a delocalized π-system extending across the naphthalene (B1677914) and furan (B31954) rings. The aromaticity of the system, a key determinant of its stability and reactivity, could be quantitatively assessed using computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations. It is anticipated that the fused benzene (B151609) rings would exhibit significant aromatic character, while the furan ring's aromaticity might be modulated by the electron-withdrawing nitro group.

Quantum Chemical Calculations of Molecular Orbitals and Reactivity Indices

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the molecular orbitals and predicting the reactivity of 6-Bromo-2-nitronaphtho[2,1-b]furan. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. A lower HOMO-LUMO energy gap would suggest higher reactivity. The distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to provide a more quantitative picture of the molecule's reactivity. These include:

Chemical Potential (μ): Indicates the escaping tendency of electrons.

Global Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the electrophilic character of the molecule.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for 6-Bromo-2-nitronaphtho[2,1-b]furan

| Parameter | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -2.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.7 |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.65 |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | 1.85 |

| Global Electrophilicity (ω) | μ2 / 2η | 5.84 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from quantum chemical calculations.

Reaction Mechanism Elucidation via Computational Modeling (e.g., Transition State Theory)

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For 6-Bromo-2-nitronaphtho[2,1-b]furan, one could investigate various reactions, such as nucleophilic aromatic substitution or reduction of the nitro group. Using transition state theory, the geometries of reactants, transition states, and products can be optimized, and the corresponding activation energies can be calculated. This would allow for the prediction of the most favorable reaction pathways and the identification of key intermediates. For instance, a study on the nucleophilic substitution of the bromine atom would involve locating the transition state for the addition of a nucleophile to the carbon atom bearing the bromine.

Molecular Dynamics Simulations to Understand Conformational Behavior

Molecular Dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of 6-Bromo-2-nitronaphtho[2,1-b]furan in different environments, such as in a solvent or interacting with a biological macromolecule. While the core naphthofuran scaffold is relatively rigid, the nitro group may exhibit some degree of rotational freedom. MD simulations would track the atomic positions over time, revealing the preferred conformations and the flexibility of the molecule. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein.

In Silico Molecular Docking and Protein-Ligand Interaction Studies

Given the prevalence of naphthofuran derivatives in medicinal chemistry, in silico molecular docking studies are a critical step in assessing the potential of 6-Bromo-2-nitronaphtho[2,1-b]furan as a therapeutic agent. ontosight.airesearchgate.netresearchgate.net These studies predict the preferred binding mode and affinity of the molecule to a specific protein target.

Molecular docking simulations would place the 6-Bromo-2-nitronaphtho[2,1-b]furan molecule into the binding site of a target protein and score the different poses based on a scoring function, which estimates the binding free energy. The results would provide a predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A more negative value typically indicates a stronger predicted interaction.

Analysis of the top-ranked docking poses would reveal the key intermolecular interactions, or "interaction hotspots," that stabilize the protein-ligand complex. These can include:

Hydrogen bonds: The nitro group is a potential hydrogen bond acceptor.

Halogen bonds: The bromine atom could participate in halogen bonding with electron-rich atoms in the protein.

π-π stacking: The aromatic naphthofuran core can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Table 2: Hypothetical Molecular Docking Results for 6-Bromo-2-nitronaphtho[2,1-b]furan with a Kinase Target

| Parameter | Hypothetical Value | Key Interacting Residues (Illustrative) |

| Binding Affinity (kcal/mol) | -8.5 | |

| Hydrogen Bonds | 1 | ASN108 (with nitro group) |

| Halogen Bonds | 1 | GLY54 (with bromine atom) |

| π-π Stacking | 2 | PHE52, TRP120 |

| Hydrophobic Interactions | Multiple | LEU25, VAL33, ILE89 |

Note: This table presents hypothetical data for illustrative purposes.

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding affinity of a molecule in relation to its size. nih.gov It is typically calculated as the binding affinity divided by the number of non-hydrogen atoms. A higher LE value is generally desirable, as it suggests that the molecule is making efficient use of its atoms to achieve a high binding affinity. The principles of molecular recognition governing the interaction of 6-Bromo-2-nitronaphtho[2,1-b]furan with a protein target would be derived from the detailed analysis of the interaction hotspots. The combination of shape complementarity and the specific pattern of intermolecular interactions would define how the protein "recognizes" and binds to this particular ligand.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

The development of Quantitative Structure-Reactivity Relationships (QSRR) for 6-Bromo-2-nitronaphtho[2,1-b]furan and related nitroaromatic compounds is a crucial area of computational chemistry. nih.govwikipedia.org These models aim to establish a mathematical correlation between the chemical structure of a molecule and its reactivity. wikipedia.org By quantifying molecular features through descriptors, QSRR models can predict the reactivity of new or untested compounds, thereby accelerating research and reducing the need for extensive experimental studies. wikipedia.orgresearchgate.net

The fundamental principle of QSRR lies in the hypothesis that the reactivity of a chemical is intrinsically linked to its molecular structure. The general form of a QSRR model can be expressed as:

Reactivity = f (Molecular Descriptors) + error

Where "Reactivity" is a quantitative measure of a chemical reaction (e.g., rate constant, equilibrium constant), and "Molecular Descriptors" are numerical representations of the molecule's structural, physicochemical, or electronic properties. wikipedia.org

For a compound like 6-Bromo-2-nitronaphtho[2,1-b]furan, the development of a QSRR model would involve a dataset of structurally similar nitroaromatic and naphthofuran derivatives with known reactivities. The process typically includes several key steps: data set selection, calculation of molecular descriptors, variable selection to identify the most relevant descriptors, model generation using statistical methods, and rigorous validation to ensure the model's predictive power. nih.govnih.gov

A variety of molecular descriptors can be calculated to capture the essential features of 6-Bromo-2-nitronaphtho[2,1-b]furan that influence its reactivity. These descriptors fall into several categories:

Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, number of atoms of a certain type, and number of rings.

Topological Descriptors: These are numerical representations of the molecular topology, including connectivity indices and shape indices.

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and include molecular surface area and volume.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. For a nitroaromatic compound, descriptors like the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the HOMO-LUMO gap, dipole moment, and partial charges on specific atoms (e.g., the nitro group) are particularly important. nih.gov

The selection of the most pertinent descriptors is a critical step to avoid overfitting and to build a robust model. nih.gov Various statistical methods are employed for this purpose, including genetic algorithms, forward selection, and backward elimination. nih.gov

Once the most relevant descriptors are identified, a mathematical model is constructed using techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Support Vector Machines (SVR) and Artificial Neural Networks (ANN). researchgate.netnih.govnih.gov

The following hypothetical data tables illustrate the types of descriptors that could be used in a QSRR study of 6-Bromo-2-nitronaphtho[2,1-b]furan and related compounds, and the typical statistical parameters used to evaluate the performance of the resulting model.

Table 1: Hypothetical Molecular Descriptors for a Set of Nitronaphthofuran Derivatives

| Compound | Reactivity (log k) | Molecular Weight ( g/mol ) | E_LUMO (eV) | Dipole Moment (Debye) | Molecular Surface Area (Ų) |

| 6-Bromo-2-nitronaphtho[2,1-b]furan | - | 308.1 | - | - | - |

| 2-Nitronaphtho[2,1-b]furan | - | 229.2 | - | - | - |

| 6-Chloronaphtho[2,1-b]furan | - | 218.6 | - | - | - |

| 2,6-Dinitronaphtho[2,1-b]furan | - | 274.2 | - | - | - |

Note: The values in this table are placeholders to illustrate the concept.

Table 2: Example of a QSRR Model Equation and its Statistical Validation

| Model Equation | R² | Q² | RMSE |

| log k = 0.85 * E_LUMO - 0.23 * Dipole Moment + 0.01 * Molecular Surface Area - 5.2 | 0.92 | 0.85 | 0.15 |

Note: This table presents a hypothetical QSRR model and its statistical validation parameters.

The parameters in Table 2 are defined as follows:

R² (Coefficient of Determination): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s).

Q² (Cross-validated R²): A measure of the predictive ability of the model, determined through internal cross-validation.

RMSE (Root Mean Square Error): A measure of the differences between values predicted by a model and the values observed.

The development of robust QSRR models for 6-Bromo-2-nitronaphtho[2,1-b]furan and its analogs holds significant promise for predicting their reactivity in various chemical transformations, contributing to a deeper understanding of their chemical behavior and facilitating the design of new molecules with desired properties.

Mechanistic Research on Molecular Interactions and Chemical Transformations

Kinetics and Thermodynamics of Key Reactions

Detailed kinetic and thermodynamic data for reactions directly involving 6-Bromo-2-nitronaphtho(2,1-b)furan are not extensively documented in publicly available literature. However, insights can be gleaned from studies on similar heterocyclic systems. The reactivity of the naphtho[2,1-b]furan (B1199300) core is influenced by the electron-withdrawing nature of the nitro group at the 2-position and the bromo substituent at the 6-position.

Electrophilic substitution reactions, common for aromatic systems, would likely be directed by the existing substituents. The nitro group is a strong deactivating group and a meta-director on the furan (B31954) ring, though the reactivity of the furan ring itself is complex. The bromine atom on the naphthyl portion would also influence the regioselectivity of further substitutions.

The thermodynamics of reactions, such as nucleophilic aromatic substitution where the bromine atom is displaced, would be influenced by the stability of the resulting Meisenheimer complex intermediate. The presence of the nitro group would stabilize such an intermediate, making the reaction more thermodynamically favorable.

Role of the Compound as a Mechanistic Probe in Organic Reactions

While there is no specific documentation of this compound being used as a mechanistic probe, its structural features suggest potential applications in this area. For instance, the bromine atom can serve as a handle for various cross-coupling reactions, and the kinetics of these reactions could be studied to understand the electronic effects of the nitronaphthofuran system on the catalytic cycle.

Furthermore, the nitro group can be used as a spectroscopic probe. Its reduction potential could be measured via cyclic voltammetry to probe the electronic environment of the molecule. Changes in its infrared stretching frequency or UV-visible absorption spectrum upon interaction with other molecules or in different solvent environments could provide mechanistic information about intermolecular forces.

Mechanistic Insights into its Role as a Synthetic Intermediate

Naphtho[2,1-b]furan derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmacologically active compounds and materials for electronic applications. The functional groups of this compound offer several avenues for synthetic transformations.

The bromine atom is a versatile functional group for forming carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions. The mechanism of these reactions would proceed through the standard catalytic cycles of oxidative addition, transmetalation (for Suzuki and Stille), and reductive elimination. The electronic properties of the nitronaphthofuran scaffold would influence the rates of these individual steps.

The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation allows for the introduction of a wide variety of substituents and the construction of new heterocyclic rings. The reduction can proceed through various mechanisms depending on the reducing agent used, potentially involving nitroso and hydroxylamino intermediates.

The general synthesis of the naphtho[2,1-b]furan skeleton often involves the reaction of a substituted 2-hydroxy-1-naphthaldehyde (B42665) with a halo-ketone or other appropriate C2-synthon, followed by cyclization. medcraveonline.com The presence of the bromo and nitro groups on the starting materials would influence the reaction conditions required for efficient synthesis.

Molecular-Level Interactions with Biological Targets

The biological activity of many furan-containing compounds stems from their ability to interact with biological macromolecules like proteins and DNA. nih.gov While direct studies on this compound are lacking, research on related nitroaromatic and brominated compounds provides a framework for understanding its potential biological interactions. The nitro group is known to be a key feature in the biological activity of many compounds, often through its ability to be enzymatically reduced, leading to reactive species that can damage cellular components.

Elucidation of Specific Binding Motifs and Hydrogen Bonding Networks

The potential for this compound to form specific interactions with biological targets is dictated by its structure. The oxygen atom of the furan ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. If the nitro group is reduced to an amino group, it can act as a hydrogen bond donor.

The planar aromatic system of the naphthofuran core can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site or with the bases of DNA. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in ligand-protein binding. nih.gov

A study on 6-substituted naphthothiopheneamides, which are structurally similar to naphthofurans, demonstrated that these compounds bind to DNA via intercalation. nih.gov The binding affinity was influenced by the nature of the substituent at the 6-position. This suggests that this compound could also intercalate into DNA, with the planar ring system inserting between the base pairs.

Table 1: Potential Non-Covalent Interactions of this compound with Biological Targets

| Interaction Type | Potential Interacting Group on the Compound | Potential Interacting Partner on Biological Target |

| Hydrogen Bonding | Furan Oxygen, Nitro Group Oxygens | Hydrogen Bond Donors (e.g., -OH, -NH groups) |

| π-π Stacking | Naphthofuran Aromatic System | Aromatic Amino Acid Residues, DNA Bases |

| Halogen Bonding | Bromine Atom | Electron-Rich Atoms (e.g., O, N, S) |

| Hydrophobic Interactions | Naphthyl Moiety | Hydrophobic Pockets in Proteins |

Understanding Conformational Changes Upon Binding

The binding of a small molecule to a biological target can often induce conformational changes in the macromolecule. For example, the binding of inhibitors to the Q(o) site of the cytochrome b6f complex has been shown to induce significant conformational changes. nih.gov If this compound were to bind to an enzyme, it could similarly induce changes in the protein's secondary and tertiary structure. These changes could either stabilize an inactive conformation of the enzyme or alter the active site geometry to prevent substrate binding or catalysis.

When intercalating into DNA, the compound would cause a local unwinding and lengthening of the DNA helix to accommodate the planar ring system between the base pairs. This distortion of the DNA structure can interfere with cellular processes such as replication and transcription.

Advanced Methodologies for Structural Elucidation and Mechanistic Proof in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR would be employed to elucidate the structure of 6-Bromo-2-nitronaphtho(2,1-b)furan.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The aromatic region of the spectrum would be particularly complex due to the fused ring system. The introduction of the bromine atom and the nitro group would significantly influence the chemical shifts of the neighboring protons. For instance, the electron-withdrawing nature of the nitro group at the 2-position would cause a downfield shift for the proton at the 1-position. The bromine atom at the 6-position would similarly affect the protons on the naphthalene (B1677914) ring system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. Carbons bonded to the electronegative oxygen, nitrogen (of the nitro group), and bromine atoms would exhibit characteristic downfield shifts. For example, the carbon at position 2, attached to the nitro group, would be significantly deshielded.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for assembling the molecular structure. COSY would establish proton-proton coupling networks, while HSQC would correlate each proton with its directly attached carbon atom.

Expected ¹H NMR Data for Naphtho[2,1-b]furan (B1199300) (Parent Compound)

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| H-1, H-2 | 7.45 - 7.65 (m) |

| H-4, H-5 | 7.90 - 8.10 (m) |

Note: The presence of bromo and nitro substituents in this compound would alter these chemical shifts significantly.

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Elucidating Fragmentation Pathways and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₁₂H₆BrNO₃). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion peak, providing strong evidence for the presence of a single bromine atom.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments would involve the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation. The resulting fragment ions would provide valuable information about the connectivity of the molecule. Expected fragmentation pathways would include the loss of the nitro group (NO₂), the bromine atom (Br), and potentially the cleavage of the furan (B31954) ring.

Expected Mass Spectrometry Data for Naphtho[2,1-b]furan (Parent Compound)

| Ion | m/z (Mass-to-Charge Ratio) |

|---|---|

| [M]⁺ | 168 |

| [M-H]⁺ | 167 |

| [M-CO]⁺ | 140 |

Note: For this compound, the molecular ion peak would be observed at a higher m/z value, and the fragmentation pattern would be dominated by the loss of the bromo and nitro substituents.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the nitro group (asymmetric and symmetric stretches typically in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively). The C-Br stretching vibration would appear in the fingerprint region, typically below 700 cm⁻¹. The aromatic C-H and C=C stretching vibrations would also be present.

These techniques are also invaluable for reaction monitoring. For instance, during the synthesis of this compound, the appearance of the nitro group absorption bands in the IR spectrum would indicate the progress of the nitration step.

Characteristic IR Absorption Frequencies for Relevant Functional Groups

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (R-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (R-NO₂) | Symmetric Stretch | 1335 - 1370 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-O (furan) | Stretch | 1000 - 1300 |

Application of Spectroscopic and Analytical Techniques for Reaction Progress Monitoring and Yield Optimization

The synthesis of a complex molecule like this compound would likely involve a multi-step sequence. Spectroscopic and analytical techniques are crucial at each stage for monitoring the reaction progress and optimizing the yield.

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) can be used to track the consumption of starting materials and the formation of products in real-time. This allows for the determination of the optimal reaction time and conditions.

Following the completion of a reaction, these chromatographic techniques are also used to assess the purity of the product and to guide the purification process. The final yield and purity of this compound would be confirmed by the combination of NMR, MS, and chromatographic data. For instance, the synthesis of various naphtho[2,1-b]furan derivatives has been reported, and in all cases, a combination of spectroscopic methods was used to confirm the structures of the products and intermediates. researchgate.net

Future Directions and Emerging Research Avenues for 6 Bromo 2 Nitronaphtho 2,1 B Furan

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex heterocyclic compounds like 6-Bromo-2-nitronaphtho[2,1-b]furan and its derivatives is ripe for the application of flow chemistry and automated synthesis platforms. nih.govacs.orgrsc.orgdurham.ac.uknih.govnus.edu.sg These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for high-throughput screening of reaction conditions and derivative libraries. okayama-u.ac.jpacs.orgsci-hub.se

Future research will likely focus on developing multi-step, continuous-flow processes for the synthesis of 6-Bromo-2-nitronaphtho[2,1-b]furan. rsc.orgacs.org This could involve the integration of in-line purification and analysis, minimizing manual handling and accelerating the production of target molecules. durham.ac.ukuc.pt The safe handling of potentially hazardous reagents and intermediates, a key feature of flow chemistry, is particularly relevant for nitration and bromination reactions. acs.orgnih.gov Automated systems can be designed to explore a wide range of reaction parameters, such as temperature, pressure, and reagent stoichiometry, to optimize the synthesis of the core scaffold and its subsequent functionalization. nus.edu.sg Furthermore, the modular nature of flow reactors allows for the rapid and efficient synthesis of a library of derivatives by introducing different building blocks at various stages of the synthetic sequence. durham.ac.ukuc.pt

Development of Greener Synthetic Pathways and Sustainable Methodologies

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research on 6-Bromo-2-nitronaphtho[2,1-b]furan will undoubtedly prioritize the development of greener synthetic pathways. This includes the exploration of more sustainable nitration and bromination techniques that move away from harsh and hazardous reagents. nih.govbohrium.comresearchgate.netacs.orgnih.gov

For the nitration step, alternatives to the traditional nitric acid/sulfuric acid mixture, such as solid-supported reagents or milder nitrating agents, will be investigated to reduce acid waste and improve safety. acs.org Similarly, for the bromination step, the use of elemental bromine can be replaced with safer and more sustainable alternatives. nih.govbohrium.comresearchgate.netnih.gov Oxidative bromination using bromide salts in the presence of a green oxidant is a promising approach. nih.gov The principles of green chemistry, such as atom economy, use of renewable feedstocks, and minimization of waste, will guide the design of next-generation synthetic routes to this compound and its derivatives.

Exploration of Novel Catalytic Systems for its Transformations

The functional groups present in 6-Bromo-2-nitronaphtho[2,1-b]furan, particularly the bromo and nitro groups, offer numerous opportunities for catalytic transformations. Future research will focus on the exploration of novel catalytic systems to selectively functionalize this scaffold.

The carbon-bromine bond is a versatile handle for a variety of cross-coupling reactions. nih.gov The development of novel palladium, copper, or other transition-metal catalysts will enable the introduction of a wide range of substituents at the 6-position, leading to a diverse library of derivatives with potentially new biological or material properties. mdpi.comrsc.orgacs.org The catalytic activation of the C-Br bond in the presence of a deactivating nitro group presents a significant challenge and an area for future investigation. mdpi.com

The nitro group can also be a target for catalytic transformations. acs.org Selective catalytic reduction of the nitro group to an amino group would provide access to a new class of derivatives with different electronic and biological properties. The development of chemoselective catalysts that can reduce the nitro group without affecting the bromo substituent or the furan (B31954) ring is a key area for future research.

Advanced Computational Design of Next-Generation Derivatives

Computational chemistry and in silico design are powerful tools for accelerating the discovery and optimization of new molecules. researchgate.netmdpi.comresearchgate.netnih.gov Future research on 6-Bromo-2-nitronaphtho[2,1-b]furan will heavily rely on advanced computational methods to design next-generation derivatives with tailored properties. researchgate.netnih.gov

Density functional theory (DFT) and other quantum chemical methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of the parent compound and its derivatives. nih.gov This information can guide the rational design of new molecules with desired characteristics, such as specific optical or electrical properties for material science applications. nih.govacs.org Computational screening of virtual libraries of derivatives can help to prioritize synthetic targets and focus experimental efforts on the most promising candidates. acs.org Molecular docking studies can be employed to predict the binding affinity of derivatives to biological targets, aiding in the design of new potential therapeutic agents. researchgate.netnih.gov

Unexplored Reactivity Patterns and New Chemical Scaffolds

The unique combination of functional groups in 6-Bromo-2-nitronaphtho[2,1-b]furan suggests that it may exhibit unexplored reactivity patterns that can be harnessed to create novel chemical scaffolds. nih.govrsc.orgnih.govresearchgate.netnih.govmsu.edursc.org

The nitro group, being strongly electron-withdrawing, can influence the reactivity of the entire molecule. nih.gov It can act as a directing group in electrophilic aromatic substitution reactions or activate the aromatic system towards nucleophilic attack. msu.edu The interplay between the bromo and nitro groups in directing further functionalization is an area that warrants investigation.

Furthermore, the furan ring can participate in various cycloaddition reactions, such as Diels-Alder reactions, to construct more complex polycyclic systems. researchgate.netindexcopernicus.comyoutube.com The exploration of [3+2] cycloaddition reactions involving the nitro group or nitrone derivatives could lead to the synthesis of novel heterocyclic systems. indexcopernicus.comrsc.org The development of new synthetic methodologies based on the unique reactivity of this compound will be a key focus of future research, potentially leading to the discovery of new classes of compounds with interesting biological or material properties. youtube.comresearchgate.net

Potential for Material Science Applications (e.g., optical/electrical properties)

Fused aromatic and heterocyclic compounds often exhibit interesting optical and electronic properties, making them attractive candidates for applications in material science. nih.govacs.orgresearchgate.net The extended π-system of the naphthofuran core in 6-Bromo-2-nitronaphtho[2,1-b]furan, further modulated by the electron-withdrawing nitro group and the polarizable bromine atom, suggests potential for applications in optoelectronics.

Future research will likely involve the synthesis and characterization of a range of derivatives to investigate their photophysical and electronic properties. This includes studying their absorption and emission spectra, fluorescence quantum yields, and charge transport characteristics. By systematically modifying the substituents on the naphthofuran scaffold, it may be possible to tune the optical and electrical properties for specific applications, such as in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). acs.org The design and synthesis of novel materials based on this scaffold could lead to the development of new technologies with improved performance and functionality.

Role in Advanced Organic Reaction Development

The unique structural features of 6-Bromo-2-nitronaphtho[2,1-b]furan make it a valuable platform for the development of new and advanced organic reactions. nih.govnih.govorganic-chemistry.orgresearchgate.netnortheastern.edu The presence of multiple, electronically distinct functional groups allows for the exploration of chemoselective and regioselective transformations.

For instance, the development of catalytic systems that can selectively activate the C-Br bond in the presence of the nitro group, or vice versa, would be a significant advancement in synthetic methodology. mdpi.com The compound could also serve as a substrate for testing new C-H activation or C-C bond activation strategies. organic-chemistry.orgnortheastern.edu The insights gained from studying the reactivity of this molecule could lead to the development of more general and powerful synthetic methods that can be applied to a wide range of other complex molecules. The use of this compound as a building block in the total synthesis of natural products or other complex target molecules could also drive the development of new and innovative synthetic strategies.

Q & A

Q. Q1. What are the most efficient synthetic routes for 6-Bromo-2-nitronaphtho(2,1-b)furan?

A1. Two primary methods are reported:

- One-step multicomponent synthesis : Meldrum’s acid, aryl glyoxal, and β-naphthol react in the presence of triethylamine, yielding derivatives without expensive catalysts or chromatography .

- Nitration of pre-functionalized precursors : Brominated naphthofurans undergo regioselective nitration using HNO₃/H₂SO₄, with purification via recrystallization .

Key considerations: Monitor reaction temperature (60–80°C) and stoichiometry to minimize byproducts.

Basic Characterization

Q. Q2. What spectroscopic techniques validate the structure of synthesized derivatives?

A2. Standard protocols include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–9.3 ppm) and carbons (110–157 ppm) to confirm substitution patterns .

- IR spectroscopy : Identify nitro (1520–1350 cm⁻¹) and bromo (600–500 cm⁻¹) functional groups .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 555 for bromo-nitro derivatives) .

Basic Biological Screening

Q. Q3. What biological activities are associated with this compound?

A3. Reported activities include:

- Antimicrobial : Derivatives inhibit Mycobacterium tuberculosis (MIC: 8–32 µg/mL) via enzyme disruption .

- Mutagenicity : Induces G:C→T:A transversions in E. coli via abasic site formation during SOS repair .

Advanced Synthesis Optimization

Q. Q4. How can regioselectivity be controlled during electrophilic substitution?

A4. DFT-guided design : Fukui indices (e.g., f⁻ = 0.18 for C5 vs. 0.06 for C1) predict electrophilic attack sites. Use directing groups (e.g., methoxy) to enhance selectivity . Example: Acylation of 2-ethylnaphthofuran yields 5-acetyl derivatives as major products (70% yield) .

Advanced Data Analysis

Q. Q5. How to resolve contradictions in mutagenicity data across bacterial strains?

A5. Mechanistic profiling :

- In umuC+ strains, SOS repair dominates (G:C→T:A transversions).

- In umuC- strains, error-free repair reduces frameshifts (e.g., −1 deletions in GC-rich regions) .

Method: Compare mutation spectra under SOS-induced vs. deficient conditions .

Structure-Activity Relationship (SAR)

Q. Q6. How to design SAR studies for antimicrobial derivatives?

A6. Substituent variation :

- Introduce thiophene or thiazolidinone moieties to enhance lipophilicity (logP >3.5) and membrane penetration .

- Test against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) models using agar diffusion (zone inhibition >10 mm) .

Theoretical and Computational Studies

Q. Q7. What computational tools predict reactivity in naphthofuran derivatives?

A7. DFT (B3LYP/6-311++G )**:

- Calculate Fukui indices for electrophilic/nucleophilic sites .

- Simulate transition states for cyclization reactions (e.g., azetidinone formation, ΔG‡ ≈ 25 kcal/mol) .

Advanced Mechanistic Studies

Q. Q8. How does 6-Bromo-2-nitronaphthofuran interact with DNA?

A8. Adduct formation :

- Nitroreduction generates reactive intermediates that alkylate guanine (N7 position), detected via LC-MS/MS .

- SOS mutagenesis assays show preferential −1 frameshifts in homopolymeric sequences (e.g., GGGG) .

Handling Byproducts and Purification

Q. Q9. What strategies mitigate byproducts in multicomponent syntheses?

A9. Process optimization :

- Use Dean-Stark traps to remove water in condensation reactions .

- Recrystallize crude products from ethanol/benzene (yield: 71–90%) .

Comparative Analysis with Analogues

Q. Q10. How does bromo-nitro substitution enhance bioactivity vs. other derivatives?

A10. Bromine’s role :

- Increases lipophilicity (clogP +0.5) and DNA intercalation potential .

- Nitro group enhances redox cycling, generating ROS in bacterial cells .

Compare: 7-Methoxy-2-nitronaphthofuran (R7000) shows higher mutagenicity due to methoxy’s electron-donating effects .

Tables

Q. Table 1. Key Spectral Data for Derivatives

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| 6-Bromo-2-nitro | 7.21–9.25 (m, Ar-H) | 110–157 (Ar-C) | 1520 (NO₂), 600 (C-Br) |

| 8-Methoxy analogue | 3.85 (s, OCH₃) | 56.2 (OCH₃) | 1250 (C-O) |

Q. Table 2. Biological Activity Comparison

| Derivative | Antimicrobial (MIC, µg/mL) | Mutagenicity (LacI⁻ mutants/10⁶ cells) |

|---|---|---|

| 6-Bromo-2-nitro | 8–32 | 86 (umuC+), 84 (umuC-) |

| 7-Methoxy-2-nitro (R7000) | 16–64 | 120 (umuC+) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.